
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as DFPMT, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiourea derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood. However, studies have suggested that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea inhibits the activity of various enzymes and proteins, including DNA topoisomerase II, which is essential for cell division. N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to have antimicrobial properties and can be used in the development of new antibiotics. In addition, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have anti-inflammatory properties and can be used in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea can be toxic at high concentrations, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the development of new cancer therapies and antibiotics. Additionally, further research is needed to determine the optimal dosage and administration of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea for various applications.
Synthesemethoden
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 2,4-difluoroaniline with 2-pyridinemethanethiol in the presence of a reducing agent. Another method involves the reaction of 2,4-difluoroaniline with 2-pyridinecarboxaldehyde followed by the addition of thiourea. The synthesized compound can be purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea is in the field of cancer research. Studies have shown that N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,4-difluorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to have antimicrobial properties and can be used in the development of new antibiotics.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3S/c14-9-4-5-12(11(15)7-9)18-13(19)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDJAKLGBFITNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
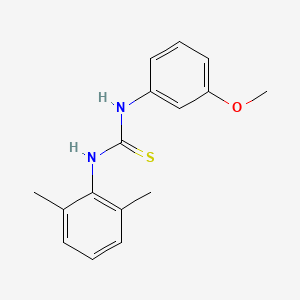
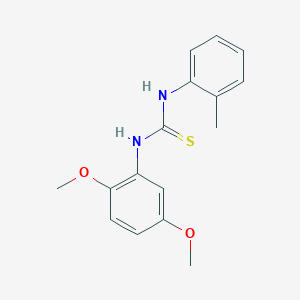
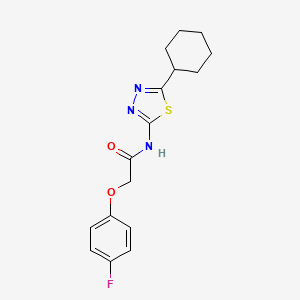
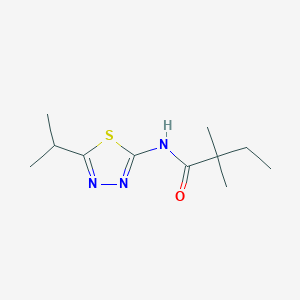
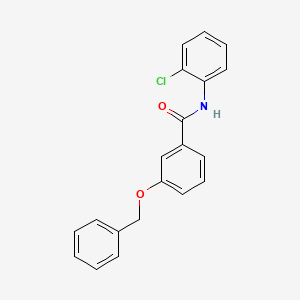
![4-[(4-benzoyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B5706230.png)
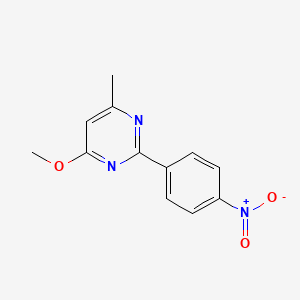
![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)